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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals interpret the results

of clinical trials involving Nevanimibe (ATR-101).

Frequently Asked Questions (FAQs)
Q1: What is Nevanimibe and its mechanism of action?

Nevanimibe (formerly ATR-101) is an orally administered, selective inhibitor of ACAT1/sterol

O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum

that plays a key role in cellular cholesterol homeostasis by catalyzing the esterification of free

cholesterol into cholesteryl esters for storage.[2] In the adrenal cortex, this process is crucial for

the synthesis of steroid hormones.[1]

Nevanimibe's mechanism of action is dose-dependent. At lower concentrations, it reduces

adrenal steroidogenesis across all three pathways (mineralocorticoid, glucocorticoid, and

androgen) by limiting the substrate required for steroid synthesis.[3][4][5] At higher

concentrations, the inhibition of ACAT1 leads to an increase in free cholesterol, which can

trigger apoptosis (programmed cell death) in adrenocortical cells.[2][3] This dual mechanism

has prompted its investigation in conditions of adrenal androgen excess, such as Congenital

Adrenal Hyperplasia (CAH), and in adrenocortical carcinoma (ACC).[1][6][7]
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Q2: What are the primary inconsistencies observed in Nevanimibe clinical trials?

The perceived inconsistencies in Nevanimibe's clinical trial results stem from differing

outcomes in studies for two distinct indications: Congenital Adrenal Hyperplasia (CAH) and

Adrenocortical Carcinoma (ACC).

In a Phase 2 study for CAH, Nevanimibe demonstrated a biological effect by reducing levels of

17-hydroxyprogesterone (17-OHP), a key biomarker of androgen excess.[3][8] However, this

did not uniformly translate to a robust clinical benefit across all patients, as it failed to effectively

suppress androstenedione levels, another important measure of adrenal control.[1]

Conversely, a Phase 1 trial in patients with advanced ACC showed that Nevanimibe had

limited efficacy.[6][7] No patients experienced a complete or partial tumor response.[6][7] This

was primarily attributed to the inability to achieve the high drug exposure levels thought to be

necessary for an apoptotic effect due to gastrointestinal side effects at very high doses, which

limited the feasibility of administering the required number of tablets.[6][7]

Q3: How can we interpret the biomarker response (17-OHP reduction) in the CAH trial in light

of the limited overall clinical efficacy?

The divergence between the reduction in 17-OHP and the lack of significant androstenedione

suppression in the Phase 2 CAH trial can be interpreted in several ways:

Dose and Duration: The study's authors suggested that higher doses of Nevanimibe or a

longer treatment duration might be necessary to achieve a more substantial reduction in

androgen levels.[1]

Biomarker Sensitivity: 17-OHP may be a more sensitive proximal biomarker to Nevanimibe's

inhibition of steroidogenesis, while androstenedione represents a more downstream and

functionally relevant androgen. The lack of androstenedione suppression could indicate that

the degree of enzymatic inhibition was insufficient to impact the overall androgenic state

significantly.

Patient Heterogeneity: The variable response among patients, with only two of the ten

participants meeting the primary endpoint, suggests that patient-specific factors, such as

baseline glucocorticoid regimen, disease severity, or individual metabolic differences, could

influence the drug's efficacy.[3][8]
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Troubleshooting Guides
Issue: Reconciling Disparate Efficacy Data Between CAH and ACC Trials

When evaluating the differing outcomes of Nevanimibe in CAH and ACC, it is crucial to

consider the distinct pathophysiology of each disease and the corresponding therapeutic goals.

Different Therapeutic Goals:

In CAH, the primary goal is to manage androgen excess by reducing steroid hormone

production, thereby allowing for lower doses of glucocorticoid replacement therapy.[8] This

involves a modulatory, rather than cytotoxic, effect.

In ACC, the aim is to induce apoptosis in cancerous adrenocortical cells to achieve tumor

regression.[6][7] This requires significantly higher drug concentrations to trigger cell death.

[2][3]

Dose-Response Relationship: The dual mechanism of Nevanimibe is central to

understanding the results. The lower doses achievable in the clinical setting appear sufficient

to modulate steroidogenesis to some extent (as seen in the CAH trial) but are insufficient to

induce the widespread apoptosis needed to treat a solid tumor like ACC.[3][6][7]

Pharmacokinetic and Formulation Challenges: The Phase 1 ACC trial highlighted a critical

issue: the formulation of Nevanimibe made it difficult to administer the high doses required

for an apoptotic effect without causing gastrointestinal adverse events.[6][7] This suggests

that the limited efficacy in ACC may be a formulation and drug delivery problem rather than a

failure of the drug's mechanism of action itself.

Issue: Designing Future Trials to Address Current Limitations

Based on the available data, future clinical trials with Nevanimibe or other ACAT1 inhibitors

should consider the following:

Optimized Dosing and Formulation: For ACC, developing a new formulation that allows for

higher systemic exposure with better tolerability is paramount. For CAH, studies with longer

treatment durations and potentially higher, yet tolerable, doses are warranted to assess the

full potential for androgen control.[1][3][8]
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Patient Stratification: In CAH, exploring patient subgroups that may be more responsive to

Nevanimibe could be beneficial. This could involve stratification based on baseline hormone

levels, specific genetic mutations, or concomitant medications.

Combination Therapies: For ACC, exploring Nevanimibe in combination with other anti-

cancer agents could be a viable strategy. By modulating the tumor microenvironment or

sensitizing cancer cells, Nevanimibe might enhance the efficacy of other treatments even at

sub-apoptotic concentrations.

Data Presentation
Table 1: Summary of Nevanimibe Phase 2 Trial in Congenital Adrenal Hyperplasia

(NCT02804178)
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Parameter Details

Objective

To evaluate the safety and efficacy of

Nevanimibe in adults with classic 21-

hydroxylase deficiency (21OHD) CAH.[3]

Study Design
Phase 2, multicenter, single-blind, placebo-

controlled, dose-titration study.[3][8]

Patient Population
10 adults with classic CAH and elevated 17-

OHP levels (≥4x upper limit of normal).[3][8]

Dosing

Oral doses of 125, 250, 500, 750, and 1000 mg

twice daily, each for 14 days, followed by a 14-

day placebo washout.[3][9]

Primary Endpoint
Reduction in 17-OHP to ≤2x the upper limit of

normal.[8]

Efficacy Results

2 of 10 subjects met the primary endpoint. 5

other subjects showed 17-OHP decreases

ranging from 27% to 72%.[3][8]

Androstenedione levels were not effectively

suppressed.[1]

Safety and Tolerability

The most common side effects were

gastrointestinal (30%).[3][8] No dose-related

trends in adverse events were observed.[8]

Table 2: Summary of Nevanimibe Phase 1 Trial in Adrenocortical Carcinoma (NCT01898715)
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Parameter Details

Objective
To assess the safety and pharmacokinetics of

Nevanimibe in adults with metastatic ACC.[6]

Study Design
Phase 1, multicenter, open-label, "3+3" dose-

escalation study.[6]

Patient Population
63 patients with metastatic ACC who had

previously failed systemic chemotherapy.[6]

Dosing
Oral doses ranging from 1.6 mg/kg/day to 158.5

mg/kg/day.[6]

Primary Endpoint
Safety and determination of Maximum Tolerated

Dose (MTD).

Efficacy Results

No complete or partial responses. 13 of 48

evaluable patients (27%) had stable disease at

2 months.[6]

Safety and Tolerability

A maximum tolerated dose (MTD) could not be

defined due to the large number of tablets

required at higher doses leading to low-grade

gastrointestinal AEs.[6] The most common

treatment-emergent AEs were gastrointestinal

disorders (76%).[6]

Experimental Protocols
Protocol: Phase 2 Study of Nevanimibe in CAH (NCT02804178)

This was a multicenter, single-blind, multiple-dose, dose-titration study with placebo-washout

components.[3] Adult subjects with classic CAH due to 21OHD and elevated 17-OHP levels

were enrolled.[3] After a 14-day run-in period, treatment began with the lowest dose of

Nevanimibe (125 mg twice daily) for 14 days.[9] This was followed by a 14-day placebo

washout period.[9] If the primary endpoint (17-OHP ≤2x ULN) was not met, the subject

proceeded to the next dose level (250, 500, 750, and 1000 mg twice daily), with each dose
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level administered for 14 days and followed by a 14-day placebo washout.[9] Efficacy and

safety were evaluated at the end of each treatment period.[9]

Protocol: Phase 1 Study of Nevanimibe in ACC (NCT01898715)

This was a Phase 1, multicenter, open-label study using a "3+3" dose-escalation design in

adults with metastatic ACC.[6] Patients were dosed with oral Nevanimibe at escalating doses.

[6] Adverse events, pharmacokinetics, and tumor response (based on RECIST version 1.1)

were evaluated every 2 months.[6] Subjects could continue to receive additional cycles if they

did not experience tumor progression or a dose-limiting toxicity.[6] A maximum feasible dose

was established due to the impracticality of the number of tablets required at the highest dose

levels.[6][7]
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Caption: Mechanism of action of Nevanimibe in an adrenocortical cell.
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Caption: Experimental workflow of the Phase 2 CAH clinical trial.
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Caption: Logical relationships explaining inconsistent Nevanimibe trial results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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